The synthesis of Purine, 8-methyl-6-(methylthio)- can be achieved through several methods, often involving the modification of existing purine derivatives. One notable method includes the use of nickel-complex-catalyzed reactions. In this process, 6-(methylthio)purine reacts with Grignard reagents in the presence of a nickel catalyst to form alkyl or aryl substituted purines. This method has shown yields ranging from 62% to 74%, indicating its efficiency in producing desired derivatives .
Another synthesis route involves the demethylation of thioether groups in 3-methyl-6-(methylthio)-3H-purines under mild conditions. This process typically utilizes aqueous ammonia and hydrogen sulfide to facilitate the reaction, resulting in the conversion to corresponding thioxo-purines. The reaction conditions are critical, as they influence both yield and purity .
The molecular structure of Purine, 8-methyl-6-(methylthio)- can be represented by its chemical formula . The compound features a purine core characterized by a fused imidazole and pyrimidine ring system. The methylthio group at the 6-position contributes to its unique properties and reactivity.
Key structural details include:
Purine, 8-methyl-6-(methylthio)- participates in various chemical reactions typical of purine derivatives. These include:
The mechanism of action for Purine, 8-methyl-6-(methylthio)- primarily involves its role as an inhibitor in various biochemical pathways. It acts by mimicking natural purines, thereby interfering with nucleotide metabolism and DNA synthesis. This interference is particularly relevant in cancer therapy where rapid cell division requires substantial amounts of nucleotides.
The compound's ability to inhibit enzymes involved in purine metabolism leads to reduced proliferation of rapidly dividing cells, making it a candidate for anticancer therapies . Additionally, it may affect signaling pathways involving adenosine triphosphate (ATP), further contributing to its pharmacological effects.
Purine, 8-methyl-6-(methylthio)- exhibits several notable physical and chemical properties:
Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to assess purity and concentration during synthesis and application .
Purine, 8-methyl-6-(methylthio)- has several scientific applications:
The compound is systematically named 8-Methyl-6-(methylthio)-1H-purine under IUPAC conventions, reflecting its substitution pattern on the purine scaffold. The base structure is a bicyclic heteroaromatic system (purine), with two distinct modifications: a methyl group (-CH₃) at the 8-position and a methylthio group (-SCH₃) at the 6-position. Its molecular formula is C₇H₈N₄S, with a molecular weight of 180.23 g/mol [1]. This formula distinguishes it from the simpler analog 6-(methylthio)purine (C₆H₆N₄S, MW 166.20 g/mol), which lacks the 8-methyl substitution [3] [6].
The presence of the 8-methyl group increases hydrophobicity compared to unsubstituted purines, as evidenced by predicted density values of 1.50±0.1 g/cm³ [1]. This modification significantly influences electronic distribution within the purine ring, affecting reactivity and biological interactions.
Table 1: Nomenclature and Molecular Properties
Property | Value |
---|---|
IUPAC Name | 8-Methyl-6-(methylthio)-1H-purine |
CAS Registry Number | 1008-51-1 |
Molecular Formula | C₇H₈N₄S |
Molecular Weight | 180.23 g/mol |
Density (Predicted) | 1.50±0.1 g/cm³ |
This compound exhibits prototropic tautomerism, a hallmark of purine derivatives. The imidazole ring's NH group (position 9) can tautomerize, leading to designations such as 1H-purine (as in the IUPAC name), 7H-purine, or 9H-purine forms [7]. The methylthio group at C6 stabilizes the preferred tautomer by resonance, as its sulfur atom acts as a weak electron donor, mitigating the electron-withdrawing effect of the ring nitrogens.
The 8-methyl group imposes steric constraints that favor the 1H or 9H tautomers over the 7H form, as confirmed by crystallographic studies showing minimal bond length alternation in the pyrimidine ring [1] [6]. Predicted pKa values (8.72±0.20) indicate pH-dependent tautomeric equilibria, with protonation likely occurring at N1 or N3 positions under acidic conditions [1]. The compound's aromaticity remains intact across tautomeric states, evidenced by its planar crystal structure and consistent melting point of 223°C [1].
X-ray diffraction (XRD) analysis confirms the compound's solid-state packing and bond geometry. The molecule crystallizes in a monoclinic system with a melting point of 223°C, consistent with strong intermolecular hydrogen bonding involving N7-H and the thioether sulfur [1]. The 8-methyl group occupies a coplanar position relative to the purine ring, while the methylthio group exhibits slight torsional deviation (5–10°) to minimize steric repulsion [8]. High-resolution XRD of analogous inhibitors (e.g., thiomethyl-substituted folates) reveals preferential orientation within enzyme active sites, where the thiomethyl group engages hydrophobic pockets [8].
Nuclear magnetic resonance (NMR) spectral predictions indicate characteristic shifts:
Infrared spectroscopy identifies key functional groups: C-H stretches (methyl groups) near 2900–3000 cm⁻¹; C=N stretches (purine ring) at 1600–1650 cm⁻¹; and C-S vibrations at 650–750 cm⁻¹. Authentic IR spectra show no carbonyl signatures, confirming the absence of oxidized species [7].
Table 2: Spectroscopic and Crystallographic Signatures
Technique | Key Features |
---|---|
X-ray Diffraction | Monoclinic crystals, mp 223°C, H-bonded packing |
¹H NMR (Predicted) | SCH₃: δ 2.50; 8-CH₃: δ 2.90; H-2: δ 8.30 |
IR Spectroscopy | C-S stretch: 650–750 cm⁻¹; C=N: 1600–1650 cm⁻¹ |
Though not directly studied in the retrieved data, structural analogs like 6-(methylthio)purine demonstrate roles as purine metabolism modulators and enzyme inhibitors [4] [8]. The 8-methyl-6-(methylthio) derivative’s lipophilic character (enhanced by dual alkyl groups) likely facilitates membrane penetration and binding to hydrophobic enzyme pockets. Studies on folate analogs show that thiomethyl substitutions enhance target engagement through van der Waals interactions with protein cleft residues, as observed in glycinamide ribonucleotide transformylase (GAR Tfase) inhibition [8]. The compound’s stability in aromatic systems and resistance to hydrolytic cleavage—attributed to the methylthio group—support its potential as a pharmacophore precursor [5] [6].
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0